molecular formula C15H15ClN2O2 B11835232 2-Benzyl-4-nitroisoindoline hydrochloride CAS No. 147734-20-1

2-Benzyl-4-nitroisoindoline hydrochloride

Cat. No.: B11835232
CAS No.: 147734-20-1
M. Wt: 290.74 g/mol
InChI Key: ZQTKHZYKZMCXKL-UHFFFAOYSA-N
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Description

2-Benzyl-4-nitroisoindoline hydrochloride is a chemical compound with the molecular formula C15H15ClN2O2. It is a derivative of isoindoline, a heterocyclic compound that contains a nitrogen atom in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-nitroisoindoline hydrochloride typically involves the nitration of isoindoline derivatives followed by benzylation. One common method involves the reaction of isoindoline with nitric acid to introduce the nitro group at the 4-position. This is followed by the benzylation of the nitrogen atom using benzyl chloride under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-nitroisoindoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, aryl halides, nucleophiles

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

Scientific Research Applications

2-Benzyl-4-nitroisoindoline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-nitroisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylisoindoline
  • 4-Nitroisoindoline
  • 2-Benzyl-4-aminoisoindoline

Uniqueness

2-Benzyl-4-nitroisoindoline hydrochloride is unique due to the presence of both benzyl and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

147734-20-1

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

2-benzyl-4-nitro-1,3-dihydroisoindole;hydrochloride

InChI

InChI=1S/C15H14N2O2.ClH/c18-17(19)15-8-4-7-13-10-16(11-14(13)15)9-12-5-2-1-3-6-12;/h1-8H,9-11H2;1H

InChI Key

ZQTKHZYKZMCXKL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)[N+](=O)[O-].Cl

Origin of Product

United States

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